![molecular formula C10H7BrN2 B035180 5-Bromo-3,4'-bipyridine CAS No. 106047-38-5](/img/structure/B35180.png)
5-Bromo-3,4'-bipyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-3,4'-bipyridine can be achieved through direct bromination of 2,2'-bipyridine hydrobromide salt or by radical decarboxylative bromination of the corresponding acid chlorides (Romero & Ziessel, 1995). Additionally, Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine has been developed for the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, yielding products suitable for the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Scientific Research Applications
Synthesis and Material Science :
- D'Souza et al. (2012) describe a scalable synthesis method for 5,5′-dibromo-2,2′-bipyridine and its functionalization, which is useful for synthesizing functional materials and complex molecular topologies (D'Souza et al., 2012).
- Schwab et al. (2002) and Hapke et al. (2007) demonstrate efficient syntheses of brominated bipyridines, which are essential for preparing metal-complexing molecular rods and sophisticated chelating ligands (Schwab et al., 2002), (Hapke et al., 2007).
Biomedical Applications :
- Rudra et al. (2015) explored bromopyridone nucleotide analogues as potential anoxic selective radiosensitizing agents for treating hypoxic solid tumor cells (Rudra et al., 2015).
Ligand Design and Coordination Chemistry :
- Charbonnière et al. (2001, 2002) developed methods for synthesizing tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, suitable for complexing lanthanides, and flexible polydendate ligands for potential applications in labeling biological material (Charbonnière et al., 2001), (Charbonnière et al., 2002).
Liquid Crystal Research :
- El-Ghayoury et al. (2000) demonstrated that monosubstituted 2,2'-bipyridine can produce thermotropic liquid crystals with unique properties like smectic B, smectic A, and nematic phases (El-Ghayoury et al., 2000).
Catalysis and Supramolecular Chemistry :
- Studies by Fernández González et al. (1996) and Moradi-Shoeili et al. (2013) highlight the use of metal-polypyridyl complexes with pendant adenine and thymine groups in hydrogen-bonded supramolecular assemblies, and ternary copper(II) complexes as models for ascorbic oxidase, respectively (Fernández González et al., 1996), (Moradi-Shoeili et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-pyridin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNBQZBRNLAVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543425 | |
Record name | 5-Bromo-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4'-bipyridine | |
CAS RN |
106047-38-5 | |
Record name | 5-Bromo-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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